Sauchinone Sauchinone Sauchinone is a lignan first isolated from the aerial parts of S. chinensis, a plant used in Asian medicine for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. Sauchinone has numerous effects on isolated cells, including blocking NF-κB activation in LPS-stimulated macrophages, inducing heme oxygenase-1 transcription in endothelial cells, and attenuating oxidative-stress-induced damage in myoblasts. Sauchinone is extensively metabolized in vivo, but intraperitoneal administration significantly reduces myocardial infarct size induced by ischemia/reperfusion in mice.
Brand Name: Vulcanchem
CAS No.: 177931-17-8
VCID: VC0172494
InChI: InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1
SMILES: CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5
Molecular Formula: C₂₀H₂₀O₆
Molecular Weight: 356.4 g/mol

Sauchinone

CAS No.: 177931-17-8

Main Products

VCID: VC0172494

Molecular Formula: C₂₀H₂₀O₆

Molecular Weight: 356.4 g/mol

Sauchinone - 177931-17-8

CAS No. 177931-17-8
Product Name Sauchinone
Molecular Formula C₂₀H₂₀O₆
Molecular Weight 356.4 g/mol
IUPAC Name (1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one
Standard InChI InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1
Standard InChIKey GMTJIWUFFXGFHH-WPAOEJHSSA-N
Isomeric SMILES C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5
SMILES CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5
Canonical SMILES CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5
Appearance Assay:≥98%A crystalline solid
Description Sauchinone is a lignan first isolated from the aerial parts of S. chinensis, a plant used in Asian medicine for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. Sauchinone has numerous effects on isolated cells, including blocking NF-κB activation in LPS-stimulated macrophages, inducing heme oxygenase-1 transcription in endothelial cells, and attenuating oxidative-stress-induced damage in myoblasts. Sauchinone is extensively metabolized in vivo, but intraperitoneal administration significantly reduces myocardial infarct size induced by ischemia/reperfusion in mice.
Synonyms (5aR,7R,8S,8aR,14aS,14bR)-5a,6,7,8,8a,14b-hexahydro-7,8-dimethyl-5H-benzo[kl]bis[1,3]dioxolo[4,5-b:4/',5/'-g]xanthen-5-one
PubChem Compound 11725801
Last Modified Nov 11 2021
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